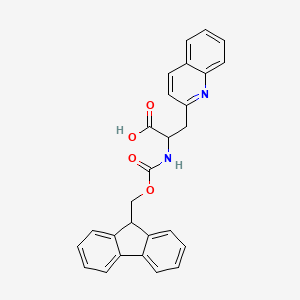

Fmoc-3-(2-quinolyl)-DL-alanine

Description

BenchChem offers high-quality Fmoc-3-(2-quinolyl)-DL-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-(2-quinolyl)-DL-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMHXAHHXHYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402699 | |

| Record name | Fmoc-3-(2-quinolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401514-70-3 | |

| Record name | Fmoc-3-(2-quinolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3-(2-quinolyl)-DL-alanine: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-(2-quinolyl)-DL-alanine is a synthetically derived, non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in solid-phase peptide synthesis (SPPS). The incorporation of the quinoline moiety into peptide structures offers a unique opportunity to modulate their conformational properties, enhance biological activity, and improve metabolic stability, making Fmoc-3-(2-quinolyl)-DL-alanine a valuable building block for the design of novel peptide-based therapeutics.

Chemical and Physical Properties

Fmoc-3-(2-quinolyl)-DL-alanine is a white to off-white crystalline powder. The presence of the bulky, aromatic quinoline and fluorenylmethoxycarbonyl (Fmoc) groups significantly influences its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₂N₂O₄ | [1] |

| Molecular Weight | 438.48 g/mol | |

| CAS Number | 401514-70-3 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | D-enantiomer: 172-174 °C | [3] |

| Solubility | High solubility in common organic solvents | [3] |

| Purity | Typically ≥99% (HPLC) | [2] |

| Storage | Store at 0 - 8 °C |

Note on Stereoisomers:

-

Fmoc-3-(2-quinolyl)-L-alanine: CAS Number 214852-56-9[4]

-

Fmoc-3-(2-quinolyl)-D-alanine: CAS Number 214852-58-1[3]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, FT-IR, Mass Spectrometry) for Fmoc-3-(2-quinolyl)-DL-alanine is not widely available in the public domain. For reference, the following provides an overview of the expected spectral characteristics based on the analysis of its constituent parts and related molecules like Fmoc-Ala-OH.

-

¹H NMR: The proton NMR spectrum is expected to be complex. Characteristic signals would include those from the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the quinoline ring system, the α-proton of the alanine backbone, and the methylene protons of the Fmoc group. Due to the racemic nature of the DL-alanine, some peak broadening or splitting may be observed. For comparison, the ¹H NMR spectrum of Fmoc-Ala-OH shows characteristic peaks for the Fmoc group and the alanine methyl and alpha protons[5].

-

FT-IR: The infrared spectrum will be dominated by absorbances corresponding to the functional groups present. Key expected peaks include: N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the carbamate, and aromatic C=C stretching from the fluorenyl and quinolyl rings. The spectrum of Fmoc-Ala-OH shows these characteristic peaks[6].

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 439.16, corresponding to the protonated molecule. Fragmentation patterns would likely involve the loss of the Fmoc group (222.07 g/mol ) and subsequent fragmentation of the remaining quinolyl-alanine structure. Mass spectral data for the related Fmoc-L-α-alanine is available and shows a complex fragmentation pattern[7].

Synthesis of Fmoc-3-(2-quinolyl)-DL-alanine

A plausible synthetic route for the unprotected amino acid involves the condensation of a suitable quinoline precursor with a protected glycine equivalent, followed by deprotection. For instance, a synthetic route to the related β-(3-quinolinyl)-α-alanine has been described involving the condensation of 2-chloro-3-chloromethylquinoline with diethyl acetamidomalonate[8]. A similar approach could likely be adapted for the 2-substituted isomer.

Once 3-(2-quinolyl)-DL-alanine is obtained, the introduction of the Fmoc protecting group is a standard procedure in peptide chemistry. This typically involves the reaction of the free amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-3-(2-quinolyl)-DL-alanine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS)[9]. The Fmoc protecting group allows for its seamless integration into the standard SPPS workflow.

General Protocol for Incorporation into a Peptide Chain

The following is a generalized protocol for the coupling of Fmoc-3-(2-quinolyl)-DL-alanine onto a resin-bound peptide with a free N-terminal amine.

1. Deprotection of the Resin-Bound Peptide:

-

The N-terminal Fmoc group of the growing peptide chain on the solid support is removed by treatment with a 20% solution of piperidine in DMF. This is typically a two-step process to ensure complete deprotection.

-

The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

2. Activation and Coupling of Fmoc-3-(2-quinolyl)-DL-alanine:

-

Fmoc-3-(2-quinolyl)-DL-alanine is pre-activated in a separate vessel before being added to the deprotected resin.

-

Common activation methods include the use of a carbodiimide reagent such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).

-

Alternatively, phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) can be used for activation in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

The activated Fmoc-3-(2-quinolyl)-DL-alanine solution is then added to the resin, and the coupling reaction is allowed to proceed with agitation for a specified time, typically 1-2 hours[9][10].

3. Washing:

-

After the coupling reaction is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

This cycle of deprotection, activation/coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Workflow for Fmoc-SPPS using Fmoc-3-(2-quinolyl)-DL-alanine

Caption: General workflow for the incorporation of Fmoc-3-(2-quinolyl)-DL-alanine in SPPS.

Causality Behind Experimental Choices and Potential Challenges

-

Choice of Coupling Reagent: Due to the steric bulk of the quinoline moiety, a more potent activating agent such as HBTU or HATU may be preferable to ensure efficient and complete coupling, especially in sterically hindered sequences. The choice of coupling reagent can significantly impact the reaction rate and the potential for side reactions.

-

Coupling Time: The coupling time may need to be extended beyond the standard 1-2 hours to ensure complete incorporation of this bulky amino acid. Monitoring the reaction progress using a qualitative test such as the Kaiser test is highly recommended.

-

Solubility: While generally soluble in DMF, precipitation of Fmoc-3-(2-quinolyl)-DL-alanine during the activation step or on the resin could be a potential issue, especially at high concentrations. If solubility issues arise, using NMP as the solvent or a mixture of DMF and a co-solvent like dichloromethane (DCM) may be beneficial[11][12].

-

Racemization: As with any amino acid coupling, there is a risk of racemization, particularly with prolonged activation times or the use of certain bases. The use of additives like HOBt or Oxyma helps to suppress this side reaction.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Fmoc-3-(2-quinolyl)-DL-alanine is a valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique structural features offer the potential to create novel peptides with enhanced biological properties. While specific experimental data for this compound is somewhat limited in the public domain, this guide provides a solid foundation of its known chemical properties and a framework for its successful application in solid-phase peptide synthesis. As with any non-standard amino acid, empirical optimization of coupling conditions is crucial to ensure high-yield and high-purity synthesis of the target peptides.

References

-

ChemBK. FMOC-3-(2'-QUINOLYL)-D-ALANINE. [Link]

-

Propeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

AAPPTec. Safety Data Sheet Fmoc-2-Nal-OH. [Link]

-

ResearchGate. (a) FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in... [Link]

-

PubChem. Fmoc-3-(2-quinolyl)-DL-alanine. [Link]

-

PubChem. 3-(2-Quinolyl)-DL-alanine. [Link]

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- de la Figuera, N., et al. (2001). AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. SOUTHERN JOURNAL OF SCIENCES, 3(1), 1-5.

-

SpectraBase. FMOC-L-alanine - Optional[ATR-IR] - Spectrum. [Link]

-

mzCloud. FMOC-L-α-alanine. [Link]

-

ResearchGate. ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. [Link]

Sources

- 1. Fmoc-3-(2-quinolyl)-DL-alanine | C27H22N2O4 | CID 4384852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. FMOC-3-(2'-QUINOLYL)-D-ALANINE [chembk.com]

- 4. scbt.com [scbt.com]

- 5. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]

- 6. FMOC-Ala-OH(35661-39-3) IR Spectrum [chemicalbook.com]

- 7. mzCloud – FMOC L alanine [mzcloud.org]

- 8. sjofsciences.com [sjofsciences.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of Fmoc-3-(2-quinolyl)-DL-alanine

This guide provides a comprehensive, technically detailed overview for the synthesis of Fmoc-3-(2-quinolyl)-DL-alanine, a valuable unnatural amino acid for peptide synthesis and drug discovery. The narrative emphasizes the chemical rationale behind the chosen synthetic route, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also understand the underlying principles for potential adaptation and troubleshooting.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of Fmoc-3-(2-quinolyl)-DL-alanine is most effectively accomplished through a robust two-stage process. This strategy is predicated on established and reliable organic chemistry transformations, ensuring high yields and purity of the final product.

-

Stage 1: Synthesis of the Amino Acid Core. The initial and most critical stage involves the construction of the unnatural amino acid, 3-(2-quinolyl)-DL-alanine. For this, the diethyl acetamidomalonate synthesis is the method of choice. This classical approach is exceptionally reliable for preparing a wide array of racemic α-amino acids by alkylating diethyl acetamidomalonate with a suitable halide, followed by hydrolysis and decarboxylation.[1] Its successful application for the synthesis of the analogous β-(3-quinolinyl)-α-alanine provides a strong precedent for this strategy.[2]

-

Stage 2: N-terminal Fmoc Protection. With the core amino acid in hand, the second stage involves the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, rendering the amino acid suitable for solid-phase peptide synthesis (SPPS).[3] The Fmoc group is stable to a wide range of reagents but can be selectively cleaved under mild basic conditions, typically with piperidine, making it an ideal orthogonal protecting group.[3]

The overall synthetic workflow is depicted below.

Caption: Overall two-stage workflow for the synthesis of Fmoc-3-(2-quinolyl)-DL-alanine.

Stage 1: Synthesis of 3-(2-quinolyl)-DL-alanine

This stage focuses on constructing the core amino acid structure via the acetamidomalonate pathway. This method builds the carbon skeleton and introduces the amine and carboxylic acid functionalities in a single, efficient sequence.

Principle and Rationale

The core of this synthesis is a nucleophilic substitution reaction. Diethyl acetamidomalonate is deprotonated at the α-carbon using a suitable base to form a soft, resonance-stabilized enolate.[4] This enolate is an excellent nucleophile for an S_N2 reaction with an electrophilic alkyl halide, in this case, 2-(bromomethyl)quinoline.[5] The acetamido and diester groups serve as precursors to the final amine and carboxyl functionalities, which are unmasked in the final hydrolysis and decarboxylation step.[1]

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Purpose/Role | Supplier Example |

| 2-(Bromomethyl)quinoline | C₁₀H₈BrN | 222.08 | Alkylating Agent | Santa Cruz Biotechnology |

| Diethyl acetamidomalonate | C₉H₁₅NO₅ | 217.22 | Amino Acid Precursor | Sigma-Aldrich |

| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | Base | Sigma-Aldrich |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | Fisher Scientific |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Hydrolysis/Decarboxylation | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | VWR |

| Anhydrous MgSO₄ / Na₂SO₄ | - | - | Drying Agent | Sigma-Aldrich |

Detailed Experimental Protocol

2.3.1 Step 1: Alkylation of Diethyl Acetamidomalonate

-

Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 250 mL of absolute ethanol.

-

Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol at room temperature with stirring until fully dissolved. Causality: Sodium ethoxide is a strong, non-nucleophilic base (in ethanol) that effectively deprotonates the α-carbon of the malonate ester to form the reactive enolate.[4]

-

Malonate Addition: Add diethyl acetamidomalonate (1.0 equivalent) to the sodium ethoxide solution. Stir the mixture for 30 minutes at room temperature. The solution should become clear as the enolate forms.

-

Alkylation: Add a solution of 2-(bromomethyl)quinoline (1.0 equivalent) in 50 mL of absolute ethanol dropwise over 30 minutes.[5]

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. To the resulting residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL).

-

Purification (Intermediate): Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-acetamido-2-(quinolin-2-ylmethyl)malonate as an oil or solid. This intermediate can be purified further by column chromatography on silica gel if necessary.

Caption: Mechanism of the S_N2 alkylation of the diethyl acetamidomalonate enolate.

2.3.2 Step 2: Acid Hydrolysis and Decarboxylation

-

Hydrolysis: Transfer the crude diethyl 2-acetamido-2-(quinolin-2-ylmethyl)malonate to a round-bottom flask. Add 6M hydrochloric acid (a significant excess, e.g., 10-15 mL per gram of intermediate).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 6-8 hours. Causality: The strong acidic conditions and high temperature concurrently hydrolyze the two ester groups to carboxylic acids and the acetamide group to a primary amine. The resulting β-dicarboxylic acid intermediate is unstable and readily decarboxylates upon heating to yield the final amino acid.

-

Isolation: Cool the reaction mixture in an ice bath. The product, 3-(2-quinolyl)-DL-alanine hydrochloride, may precipitate. If so, collect the solid by vacuum filtration. If not, evaporate the solution to dryness under reduced pressure.

-

Purification: The crude amino acid hydrochloride can be purified by recrystallization from an ethanol/water mixture. To obtain the free amino acid (zwitterion), dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (typically pH 5-6) with a base like dilute ammonium hydroxide. The zwitterionic amino acid will precipitate and can be collected by filtration, washed with cold water, then ethanol, and dried under vacuum.

Characterization of 3-(2-quinolyl)-DL-alanine

The identity and purity of the synthesized amino acid should be confirmed before proceeding.

-

¹H NMR: Expect characteristic signals for the quinoline ring protons, a multiplet for the α-proton, and two diastereotopic protons for the β-methylene group.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (C₁₂H₁₂N₂O₂, M.W. 216.24).[6][7]

-

Purity (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product.

Stage 2: Nα-Fmoc Protection

This stage converts the free amino acid into a derivative suitable for peptide synthesis by protecting the nucleophilic α-amino group.

Principle and Rationale

The N-Fmoc protection is an acylation reaction. The free amino group of 3-(2-quinolyl)-DL-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-reagent (either Fmoc-Cl or Fmoc-OSu). The reaction is performed under basic conditions to deprotonate the ammonium group of the amino acid, generating the more nucleophilic free amine, and to neutralize the acidic byproduct (HCl or N-hydroxysuccinimide).[3] Dioxane/water is a common solvent system as it dissolves both the polar amino acid and the nonpolar Fmoc reagent.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Purpose/Role | Supplier Example |

| 3-(2-quinolyl)-DL-alanine | C₁₂H₁₂N₂O₂ | 216.24 | Substrate | Synthesized in Stage 1 |

| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | Fmoc Reagent | BenchChem |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Base | Sigma-Aldrich |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Organic Solvent | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | VWR |

| Hexane | C₆H₁₄ | 86.18 | Recrystallization Solvent | VWR |

| Dilute HCl | HCl | 36.46 | Acid for Precipitation | VWR |

Detailed Experimental Protocol

-

Dissolution: Dissolve 3-(2-quinolyl)-DL-alanine (1.0 equivalent) in a 10% aqueous sodium bicarbonate solution in an Erlenmeyer flask.

-

Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add the Fmoc-OSu solution dropwise to the vigorously stirring amino acid solution at room temperature. Causality: Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and the N-hydroxysuccinimide byproduct is more easily removed during work-up.[3]

-

Reaction: Allow the reaction to stir at room temperature for 8-12 hours. The mixture may appear cloudy.

-

Work-up: Dilute the reaction mixture with water (approx. 2 volumes). Wash the aqueous solution with diethyl ether (2 x 1 volume) to remove unreacted Fmoc-OSu and the dibenzofulvene byproduct.

-

Precipitation: Transfer the aqueous layer to a beaker and cool in an ice bath. With vigorous stirring, acidify the solution to pH 2-3 by the slow addition of 1M HCl. A white precipitate of Fmoc-3-(2-quinolyl)-DL-alanine will form.

-

Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.

-

Purification: Wash the filter cake with cold water until the washings are neutral to pH paper. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product. Dry the final product under vacuum.

Characterization of Fmoc-3-(2-quinolyl)-DL-alanine

-

¹H NMR: In addition to the amino acid signals, expect characteristic peaks for the fluorenyl group protons between 7.2 and 7.8 ppm, and signals for the methylene and methine protons of the fluorenylmethoxy group.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (C₂₇H₂₂N₂O₄, M.W. 438.48).[3]

-

Melting Point: Compare the observed melting point with literature values (if available) as an indicator of purity.

-

Purity (HPLC): Purity should be assessed by RP-HPLC, which is critical for its use in peptide synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling: Sodium ethoxide is highly reactive with water and moisture; handle under an inert atmosphere. 2-(Bromomethyl)quinoline is a lachrymator and irritant. Concentrated acids are corrosive. Dioxane is a potential carcinogen. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The two-stage synthesis pathway described provides a reliable and scalable method for producing high-purity Fmoc-3-(2-quinolyl)-DL-alanine. By leveraging the classical acetamidomalonate synthesis for the core amino acid construction and employing standard Fmoc-protection chemistry, this guide offers a validated framework for researchers to access this valuable building block for advanced peptide design and drug development programs. The key to success lies in careful execution of the experimental procedures, diligent monitoring of reaction progress, and thorough characterization of the intermediate and final products.

References

-

3-(2-Quinolyl)-DL-alanine . PubChem. National Center for Biotechnology Information. [Link]

-

AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE . Southern Journal of Sciences. [Link]

- CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.

-

Quinoline Series: Synthesis . Openlabnotebooks.org. [Link]

-

Diethyl acetamidomalonate . Wikipedia. [Link]

-

Synthesis of quinolines . Organic Chemistry Portal. [Link]

-

Ch27 : Synthesis of amino acids . University of Calgary. [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates . Molecules. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . Molecules. [Link]

-

Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine . PubMed. [Link]

-

Synthesis of substituted 2‐quinolines‐3‐carbaldehyde . ResearchGate. [Link]

-

diethyl acetamidomalonate . Organic Syntheses. [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate . Beilstein Journal of Organic Chemistry. [Link]

-

Solved OH CH,CNHCCO,CH.CH CO CH.CH diethyl acetamidomalonate . Chegg.com. [Link]

Sources

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. sjofsciences.com [sjofsciences.com]

- 3. Fmoc-3-(2-quinolyl)-DL-alanine | C27H22N2O4 | CID 4384852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solved OH CH,CNHCCO,CH.CH CO CH.CH diethyl acetamidomalonate | Chegg.com [chegg.com]

- 5. scbt.com [scbt.com]

- 6. 3-(2-Quinolyl)-DL-alanine | C12H12N2O2 | CID 4587030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-QUINOLYL)-DL-ALANINE [chemicalbook.com]

Introduction: The Strategic Value of Non-Canonical Amino Acids

An In-depth Technical Guide to Fmoc-3-(2-quinolyl)-DL-alanine

In the landscape of modern drug development and peptide science, the incorporation of non-canonical amino acids (ncAAs) into peptide chains is a cornerstone of innovation. These unique building blocks offer a strategic advantage over their proteinogenic counterparts by enabling the design of peptidomimetics with enhanced stability, novel structural conformations, and tailored biological activities. Fmoc-3-(2-quinolyl)-DL-alanine is a prime example of such a strategic molecule. It combines three key structural features: the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, essential for modern solid-phase peptide synthesis (SPPS)[1][2]; a rigid and functional quinoline moiety ; and a chiral alanine backbone.

The quinoline group is of particular interest as it can enhance the bioactivity of peptide-based drugs and is a known pharmacophore in medicinal chemistry.[3][4] Its presence can introduce favorable π-π stacking interactions, improve receptor binding affinity, and even serve as a fluorescent probe for biological imaging.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the structure, properties, and detailed characterization of Fmoc-3-(2-quinolyl)-DL-alanine, establishing a framework for its confident application in research and development.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and inherent properties. Fmoc-3-(2-quinolyl)-DL-alanine is a derivative of alanine where a hydrogen on the β-carbon is substituted with a quinolin-2-yl group. The α-amino group is protected with the Fmoc moiety.

Caption: Generalized workflow for the synthesis of Fmoc-3-(2-quinolyl)-DL-alanine.

Part 3: A Self-Validating Characterization Workflow

The cornerstone of scientific integrity lies in rigorous validation. For a building block like Fmoc-3-(2-quinolyl)-DL-alanine, a multi-pronged analytical approach is not just recommended; it is essential. Each technique validates the findings of the others, creating a self-reinforcing loop of data that confirms purity, identity, and structure.

Caption: A self-validating workflow for the comprehensive analysis of the final product.

Purity Determination by Reverse-Phase HPLC

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of Fmoc-protected amino acids. [5]The high hydrophobicity of the Fmoc and quinoline groups makes this compound ideally suited for retention on a C18 stationary phase. The method separates the desired product from any remaining starting materials, by-products from the synthesis (e.g., diastereomers or elimination products), and degradation products. A purity level of ≥99% is typically required for reliable use in peptide synthesis. [3][4] Experimental Protocol: RP-HPLC

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (MeCN) |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm, 254 nm, and 280 nm |

| Injection Volume | 10 µL |

| Sample Prep | 1 mg/mL in 50:50 MeCN:Water |

The causality for this protocol lies in balancing retention and elution. The C18 column strongly retains the hydrophobic molecule. The water/acetonitrile gradient allows for a controlled elution, while TFA acts as an ion-pairing agent to ensure sharp, symmetrical peaks for the carboxylic acid and quinoline nitrogen.

Molecular Weight Confirmation by Mass Spectrometry

Rationale: Mass spectrometry provides an exact measurement of the molecular weight, serving as an unambiguous confirmation of the compound's identity. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺.

Expected Result:

-

Calculated Monoisotopic Mass: 438.16 Da

-

Expected ESI-MS Signal ([M+H]⁺): m/z 439.16

Structural Elucidation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise chemical structure. ¹H NMR confirms the presence and connectivity of all hydrogen atoms, while ¹³C NMR confirms the carbon skeleton. The combination of these two techniques allows for the unambiguous assignment of the Fmoc, alanine, and quinoline moieties.

Sample Preparation Protocol:

-

Weigh approximately 5-10 mg of the sample into a clean NMR tube.

-

Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

DMSO-d₆ is chosen for its excellent solvating power for this class of compounds and because it allows for the observation of the exchangeable carboxylic acid and amide protons.

-

-

Vortex briefly until the sample is fully dissolved.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

| ~12.8 | broad s | 1H, COOH |

| ~8.3-8.5 | m | 2H, Quinoline |

| ~7.9 | d | 2H, Fmoc |

| ~7.6-7.8 | m | 3H, Quinoline + Fmoc |

| ~7.3-7.5 | m | 5H, Quinoline + Fmoc |

| ~4.5 | m | 1H, α-CH |

| ~4.2-4.3 | m | 3H, Fmoc CH + CH₂ |

| ~3.4 | m | 2H, β-CH₂ |

Note: These are representative chemical shifts. Actual values may vary slightly. The assignments are based on known spectral data for Fmoc-alanine [6]and quinoline derivatives.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~173 | C =O (Carboxyl) |

| ~156 | C =O (Fmoc Urethane) |

| ~147-150 | Quinoline quaternary |

| ~144 | Fmoc quaternary |

| ~141 | Fmoc quaternary |

| ~120-138 | Quinoline & Fmoc aromatic CH |

| ~66 | Fmoc O-C H₂ |

| ~54 | α-C H |

| ~47 | Fmoc C H |

| ~38 | β-C H₂ |

Part 4: Applications in Peptide Synthesis and Handling

Application: Fmoc-3-(2-quinolyl)-DL-alanine is primarily used as a building block in solid-phase peptide synthesis (SPPS). [3][4]The synthesis cycle involves:

-

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine in DMF. [7]2. Coupling: The free carboxyl group of Fmoc-3-(2-quinolyl)-DL-alanine is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the newly exposed N-terminal amine of the growing peptide chain. [7][8]3. Washing: The resin is washed to remove excess reagents and by-products. This cycle is repeated to elongate the peptide chain.

Handling and Storage: To ensure the integrity of the compound, it must be handled and stored correctly.

-

Store in a tightly sealed container at 0 - 8 °C. [3]* Keep in a dry and well-ventilated place.

-

Avoid contact with skin and eyes; use appropriate personal protective equipment (PPE). [9]

Conclusion

Fmoc-3-(2-quinolyl)-DL-alanine is a highly functionalized amino acid derivative with significant potential in peptide chemistry and drug discovery. Its value is unlocked through a clear understanding of its structure and properties, which must be rigorously confirmed through a logical, multi-step characterization process. By employing the integrated workflow of HPLC, MS, and NMR as described, researchers can ensure the purity, identity, and structural integrity of this building block, enabling its confident and successful application in the synthesis of novel and potentially therapeutic peptides.

References

-

ChemBK. (2024). FMOC-3-(2'-QUINOLYL)-D-ALANINE. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-3-(2-quinolyl)-DL-alanine. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Fmoc-3-(2-quinolyl)-D-alanine. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Quinolyl)-DL-alanine. National Center for Biotechnology Information. Retrieved from [Link]

-

Klein, B. A. (2019). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Windsor. Retrieved from [Link]

-

SIELC Technologies. (2018). DL-Alanine. Retrieved from [Link]

-

Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 206-218. Retrieved from [Link]

-

Goux, W. J., & Allerhand, A. (1979). 13C n.m.r. study of L-alanine peptides. Journal of the American Chemical Society, 101(24), 7044-7050. Retrieved from [Link]

-

Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

-

Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23831-23837. Retrieved from [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. Retrieved from [Link]

Sources

- 1. Automated Peptide Synthesizers [peptidemachines.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. FMOC-Ala-OH(35661-39-3) 1H NMR [m.chemicalbook.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to the Biological Activity of 3-(2-Quinolyl)-DL-Alanine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of peptides incorporating the unnatural amino acid 3-(2-quinolyl)-DL-alanine. By integrating this unique residue, researchers can unlock novel pharmacological properties, including enhanced stability, potency, and target specificity. This document serves as a technical resource, offering insights into the rationale behind experimental designs and providing detailed methodologies for the synthesis and evaluation of these promising peptide candidates.

Introduction: The Rationale for Incorporating 3-(2-Quinolyl)-DL-Alanine into Peptides

The landscape of peptide therapeutics is continually evolving, with a significant focus on overcoming the inherent limitations of natural peptides, such as poor stability and limited bioavailability.[1] The incorporation of unnatural amino acids is a powerful strategy to address these challenges.[2][3] 3-(2-Quinolyl)-DL-alanine, a synthetic amino acid featuring a quinoline moiety, has emerged as a valuable building block in medicinal chemistry.[4] Its integration into peptide sequences is driven by the quinoline group's known contributions to biological activity, offering the potential to develop novel therapeutics with enhanced efficacy.[4][5]

The quinoline ring system is a prevalent scaffold in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anticancer, and neuroprotective properties.[6][7] By introducing 3-(2-quinolyl)-alanine into a peptide backbone, it is hypothesized that these intrinsic activities can be conferred upon the resulting peptide, leading to new avenues for drug discovery. This guide will delve into the practical aspects of synthesizing these modified peptides and explore their diverse biological activities with a focus on anticancer, neuroprotective, and antimicrobial applications.

Synthesis of Peptides Containing 3-(2-Quinolyl)-DL-Alanine

The synthesis of peptides incorporating 3-(2-quinolyl)-DL-alanine is readily achievable through standard Solid-Phase Peptide Synthesis (SPPS) protocols, primarily utilizing the Fmoc/tBu strategy.[2][3][8] The unique structure of this unnatural amino acid necessitates minor modifications to standard procedures to ensure efficient coupling and prevent side reactions.

Core Principles of SPPS for Unnatural Amino Acids

The fundamental workflow for incorporating 3-(2-quinolyl)-DL-alanine mirrors that of natural amino acids, involving iterative cycles of Nα-Fmoc deprotection, amino acid coupling, and washing.[2][8] However, the bulky quinoline side chain can introduce steric hindrance, potentially slowing down coupling kinetics.[2]

Key Considerations:

-

Coupling Reagents: The use of potent coupling reagents is recommended to overcome potential steric hindrance. A combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often effective.[3] For particularly difficult couplings, phosphonium or uronium salt-based reagents like PyBOP or HBTU can be employed.

-

Reaction Times: Extended coupling times or double coupling steps may be necessary to ensure complete incorporation of the 3-(2-quinolyl)-DL-alanine residue.[3]

-

Monitoring: Careful monitoring of the coupling reaction is crucial. The ninhydrin test can be used to detect the presence of unreacted free amines, indicating an incomplete coupling.[8]

Detailed Experimental Protocol: Manual Solid-Phase Synthesis

This protocol outlines a general procedure for a single coupling cycle of Fmoc-3-(2-quinolyl)-DL-alanine.

Materials:

-

Fmoc-protected 3-(2-quinolyl)-DL-alanine

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)[2]

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)[3]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[2]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.[8]

-

Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove residual piperidine and byproducts.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-3-(2-quinolyl)-DL-alanine (3 equivalents relative to resin loading), Oxyma (3 equivalents), and DIEA (6-10 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours with gentle agitation. For potentially difficult couplings, extend the reaction time or perform a second coupling.[3]

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (step 2).

-

Wash the resin thoroughly and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[3]

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.

Biological Activities of 3-(2-Quinolyl)-DL-Alanine Containing Peptides

The incorporation of 3-(2-quinolyl)-DL-alanine can impart a range of biological activities to peptides, primarily in the areas of anticancer, neuroprotective, and antimicrobial research.[2][4] The planar, aromatic quinoline ring can facilitate interactions with biological targets through π-π stacking, hydrophobic interactions, and hydrogen bonding.

Anticancer Activity

The quinoline scaffold is a key component of many anticancer drugs.[6] Peptides incorporating 3-(2-quinolyl)-alanine are being investigated for their potential to selectively target and kill cancer cells.[1][4]

Mechanism of Action:

The proposed anticancer mechanisms of these peptides often involve membrane disruption of cancer cells, which typically have a higher negative charge on their outer leaflet compared to healthy cells.[1] The cationic nature of many bioactive peptides, combined with the hydrophobic quinoline moiety, can lead to preferential interaction with and permeabilization of cancerous cell membranes, ultimately leading to cell death.[1] Additionally, these peptides may interfere with intracellular signaling pathways crucial for cancer cell proliferation and survival.[7]

Hypothetical Signaling Pathway Inhibition:

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Novel small peptides with neuroprotective and nootropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Fmoc-3-(2-quinolyl)-DL-alanine: A Technical Guide for Advanced Peptide Synthesis and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Fmoc-3-(2-quinolyl)-DL-alanine, an unnatural amino acid with significant potential in peptide chemistry and drug development. The unique properties imparted by the quinoline side chain, including intrinsic fluorescence and metal-chelating capabilities, make it a valuable tool for researchers and scientists. This document details the synthesis, characterization, and strategic applications of this versatile building block, with a focus on its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). We present field-proven insights and detailed protocols to enable its effective utilization in the design of novel bioactive peptides, fluorescent probes, and targeted therapeutics.

Introduction: The Advent of Unnatural Amino Acids in Peptide Science

The repertoire of the 20 proteinogenic amino acids, while foundational to life, represents only a fraction of the chemical diversity achievable in peptide structures. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to expand the functional and structural landscape of peptides.[1][2] These synthetic building blocks can introduce novel functionalities, enhance proteolytic stability, and constrain peptide conformation, thereby improving their therapeutic potential.[3][4]

Fmoc-3-(2-quinolyl)-DL-alanine (Fmoc-QAla) is one such UAA that has garnered interest for its unique quinoline side chain. The quinoline moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities.[5] Its incorporation into a peptide backbone introduces a bulky, aromatic, and heteroatomic side chain that can profoundly influence peptide structure and function. This guide will explore the multifaceted utility of Fmoc-QAla, from its synthesis to its application in cutting-edge research.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of Fmoc-QAla is essential for its effective application. The key properties are summarized in the table below.

| Property | Value | Source |

| Synonyms | Fmoc-L-Ala(2'-quinolyl)-OH, Fmoc-(S)-2-Amino-3-quinolin-2-yl-propionic acid | [3] |

| CAS Number | 214852-56-9 | [3] |

| Molecular Formula | C₂₇H₂₂N₂O₄ | [3] |

| Molecular Weight | 438.5 g/mol | [3] |

| Appearance | White or off-white to pale yellow powder | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage Conditions | 0 - 8 °C | [3] |

Synthesis of Fmoc-3-(2-quinolyl)-DL-alanine

The synthesis of Fmoc-QAla can be achieved through a multi-step process, starting from commercially available precursors. A general synthetic route is outlined below. The synthesis of azido amino acids, which can be precursors to other functionalized amino acids, often involves the activation of a hydroxyl group followed by substitution with sodium azide.[6] A similar strategy can be adapted for the synthesis of Fmoc-QAla.

Diagram: Synthetic Pathway for Fmoc-3-(2-quinolyl)-DL-alanine

Sources

- 1. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]

- 2. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Fmoc-3-(2-quinolyl)-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-(2-quinolyl)-DL-alanine is a synthetic amino acid derivative of significant interest in peptide chemistry and drug discovery. The incorporation of a quinoline moiety onto the alanine side chain introduces unique fluorescent properties, rendering it a valuable tool for probing peptide structure, dynamics, and interactions. The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for solid-phase peptide synthesis, also contributes to the overall spectroscopic signature of the molecule. This guide provides a comprehensive overview of the spectroscopic properties of Fmoc-3-(2-quinolyl)-DL-alanine, blending theoretical principles with practical experimental protocols for its characterization. We will delve into its absorbance and fluorescence characteristics, the influence of the local environment on its photophysics, and methodologies for the precise determination of its key spectroscopic parameters. This document is intended to serve as a valuable resource for researchers aiming to leverage the unique spectroscopic attributes of this versatile amino acid analog in their scientific endeavors.

Introduction: A Molecule of Dual Functionality

Fmoc-3-(2-quinolyl)-DL-alanine is a non-canonical amino acid that marries the utility of a workhorse protecting group in peptide synthesis with the power of a fluorescent reporter group.[1][2] This dual nature makes it a highly attractive building block for the creation of peptides and peptidomimetics with built-in analytical capabilities.

1.1. Chemical Identity

-

Systematic Name: N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(2-quinolinyl)-DL-alanine

-

Common Synonyms: Fmoc-DL-Ala(2-quinolyl)-OH, Fmoc-β-(2-quinolyl)-DL-Ala-OH[3][4]

-

CAS Numbers:

The molecule consists of three key components: the alanine backbone, the Fmoc protecting group attached to the alpha-amino group, and the 2-quinolyl group attached to the beta-carbon of the side chain.

1.2. A Union of Peptide Synthesis and Fluorescence Spectroscopy

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for iterative, controlled peptide chain elongation under mild conditions.[7] Its presence enables the straightforward incorporation of 3-(2-quinolyl)-alanine into a desired peptide sequence using automated synthesizers.[8]

The quinoline moiety is a well-established fluorophore.[9][10] Its aromatic, heterocyclic structure gives rise to intrinsic fluorescence, which can be sensitive to the polarity of its local environment.[11][12] This property allows the amino acid to function as a localized probe, reporting on conformational changes, binding events, or the hydrophobicity of its surroundings within a larger peptide or protein structure.

The Spectroscopic Signature: A Tale of Two Chromophores

The overall spectroscopic profile of Fmoc-3-(2-quinolyl)-DL-alanine is a composite of the contributions from its two primary chromophores: the fluorenyl group of the Fmoc moiety and the quinoline ring system.

2.1. The Contribution of the Fmoc Group

The fluorenyl group possesses a distinct UV absorbance profile, typically characterized by a strong absorption band around 300 nm.[7] This property is routinely exploited in SPPS to monitor the deprotection step; the cleavage of the Fmoc group releases dibenzofulvene, which forms a piperidine adduct with a strong absorbance, allowing for the quantification of the deprotection reaction's completeness.[7][13] While the Fmoc group itself is not strongly fluorescent, its absorbance spectrum can overlap with the excitation spectrum of other fluorophores, a consideration in Förster Resonance Energy Transfer (FRET) experiments.

2.2. The Luminescence of the Quinolyl Moiety

Quinoline and its derivatives are known to absorb light in the UV region, typically with multiple bands.[14][15] Upon excitation, they can emit light in the blue region of the visible spectrum.[14] The exact absorption and emission maxima are highly dependent on the substitution pattern and the solvent environment.[11][16]

-

Solvatochromism: The fluorescence of quinoline derivatives often exhibits solvatochromism, meaning the emission wavelength shifts in response to the polarity of the solvent.[11] This is a powerful feature, as it allows the amino acid, when incorporated into a peptide, to report on the local environment's polarity.

-

pH Sensitivity: The nitrogen atom in the quinoline ring can be protonated, which can significantly alter the spectroscopic properties.[12] This can lead to changes in both absorbance and fluorescence intensity, making the quinolyl moiety a potential pH sensor within a defined range.[12]

2.3. The Combined Spectroscopic Profile

The absorbance spectrum of Fmoc-3-(2-quinolyl)-DL-alanine is expected to be a superposition of the Fmoc and quinolyl absorbances. The fluorescence emission, however, will be dominated by the quinoline moiety, as it is the primary fluorophore. The excitation spectrum for this emission should correspond to the absorbance bands of the quinoline portion of the molecule.

Experimental Characterization: A Practical Guide

To fully leverage the capabilities of Fmoc-3-(2-quinolyl)-DL-alanine, a thorough experimental characterization of its spectroscopic properties is essential. The following section provides detailed protocols for these measurements.

3.1. UV-Visible Absorbance Spectroscopy

3.1.1. Objective: To determine the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) of Fmoc-3-(2-quinolyl)-DL-alanine.

3.1.2. Rationale: Molar absorptivity is a quantitative measure of how strongly a chemical species absorbs light at a given wavelength. Its determination is crucial for preparing solutions of known concentration and is a prerequisite for accurate quantum yield measurements.

3.1.3. Materials and Reagents:

-

Fmoc-3-(2-quinolyl)-DL-alanine

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)

-

Calibrated UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

3.1.4. Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh a small amount of Fmoc-3-(2-quinolyl)-DL-alanine and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations spanning a range that gives absorbance values between 0.1 and 1.0.

-

Spectrophotometer Setup: Blank the spectrophotometer using the same solvent as used for the sample solutions.

-

Absorbance Measurement: Record the absorbance spectrum for each dilution over a relevant wavelength range (e.g., 220 nm to 450 nm).

-

Data Analysis:

-

Identify the λmax values from the spectra.

-

For each λmax, plot a graph of absorbance versus concentration.

-

Perform a linear regression on the data. According to the Beer-Lambert law (A = εcl), the slope of the line will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

-

3.1.5. Workflow Diagram:

Caption: Workflow for determining molar absorptivity.

3.2. Fluorescence Spectroscopy

3.2.1. Objective: To determine the optimal excitation (λex) and emission (λem) wavelengths.

3.2.2. Rationale: Identifying the peak excitation and emission wavelengths is fundamental for all fluorescence-based applications, ensuring maximum signal intensity and sensitivity.

3.2.3. Materials and Reagents:

-

A dilute solution of Fmoc-3-(2-quinolyl)-DL-alanine (absorbance < 0.1 at the excitation wavelength)

-

Spectroscopic grade solvent

-

Calibrated spectrofluorometer

-

Quartz fluorescence cuvettes

3.2.4. Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in the desired solvent.

-

Emission Spectrum:

-

Set the spectrofluorometer to an excitation wavelength corresponding to one of the absorbance maxima determined previously.

-

Scan a range of emission wavelengths (e.g., from λex + 20 nm to 600 nm).

-

The peak of this spectrum is the λem.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the λem determined in the previous step.

-

Scan a range of excitation wavelengths (e.g., 250 nm to λem - 20 nm).

-

The resulting spectrum should resemble the absorbance spectrum and will confirm the optimal λex.

-

3.2.5. Workflow Diagram:

Caption: Workflow for determining excitation and emission maxima.

3.3. Fluorescence Quantum Yield (ΦF) Determination

3.3.1. Objective: To quantify the efficiency of the fluorescence process.

3.3.2. Rationale: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a critical parameter for evaluating the performance of a fluorophore.[17] The comparative method, using a well-characterized standard, is a widely accepted and accessible approach.[18][19]

3.3.3. Materials and Reagents:

-

Solutions of Fmoc-3-(2-quinolyl)-DL-alanine of varying concentrations (with absorbance < 0.1)

-

A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[20]

-

Spectroscopic grade solvents for both sample and standard

-

UV-Visible spectrophotometer and spectrofluorometer

3.3.4. Step-by-Step Protocol:

-

Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to the sample. Quinine sulfate is a common choice for blue-emitting fluorophores.

-

Absorbance Measurements: Prepare a series of five dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects. Record the absorbance of each solution.

-

Fluorescence Measurements:

-

Using the same excitation wavelength, record the fluorescence emission spectrum for each of the sample and standard solutions.

-

Ensure that all instrument settings (e.g., slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the resulting straight lines for both plots.

-

3.3.5. Calculation:

The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Slopesample / Slopestd) * (η²sample / η²std)

Where:

-

Φstd is the quantum yield of the standard.

-

Slopesample and Slopestd are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

3.3.6. Workflow Diagram:

Caption: Workflow for comparative quantum yield determination.

Anticipated Spectroscopic Data and Applications

4.1. Predicted Spectroscopic Parameters

| Parameter | Predicted Value/Range | Notes |

| Absorbance Maxima (λmax) | ~265 nm, ~300 nm, ~315 nm | Contributions from both the Fmoc group (~300 nm) and the quinoline ring (~265, 315 nm).[7][14] |

| Emission Maximum (λem) | 400 - 480 nm | Dependent on solvent polarity. Emission is expected in the blue region of the spectrum.[14][16] |

| Stokes Shift | 70 - 100 nm | A reasonable estimate for quinoline derivatives, providing good separation between excitation and emission.[14] |

| Quantum Yield (ΦF) | 0.05 - 0.30 | Highly dependent on the solvent and local environment. Could be higher in non-polar environments.[11] |

| Molar Absorptivity (ε) | 5,000 - 20,000 M⁻¹cm⁻¹ | A typical range for aromatic systems of this nature. |

4.2. Applications in Research and Development

The unique spectroscopic properties of Fmoc-3-(2-quinolyl)-DL-alanine open up a wide array of applications for researchers and drug developers:

-

Probing Peptide Conformation: When incorporated into a peptide, changes in the fluorescence emission (intensity or wavelength) can signal conformational changes, such as folding or unfolding.

-

Studying Peptide-Protein Interactions: The quinoline fluorescence can be used to monitor the binding of the peptide to a target protein or other biomolecule. Changes in the local environment upon binding will be reflected in the fluorescence signal.

-

FRET-based Assays: The quinoline moiety can serve as either a donor or an acceptor in FRET pairs to measure distances and study dynamic processes in real-time.

-

High-Throughput Screening: The fluorescence of peptides containing this amino acid can be utilized in high-throughput screening assays to identify binding partners or inhibitors.

-

Cellular Imaging: Peptides containing this fluorophore could potentially be used for live-cell imaging to visualize their localization and trafficking.

Conclusion

Fmoc-3-(2-quinolyl)-DL-alanine stands out as a powerful tool in the peptide scientist's arsenal. It elegantly combines the practical necessity of the Fmoc protecting group for synthesis with the sophisticated analytical capabilities of an environmentally sensitive fluorophore. By understanding and characterizing its core spectroscopic properties through the methodologies outlined in this guide, researchers can unlock its full potential to create novel peptide-based tools and therapeutics, advancing our understanding of complex biological systems.

References

-

ResearchGate. (n.d.). First derivative of optical absorption and emission spectra... Retrieved from [Link]

-

Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Emission (solid line) and absorption (dotted line) spectra of compound... Retrieved from [Link]

-

Kondo, Y., et al. (2020). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Al-Mokadem, A. Z., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors. Retrieved from [Link]

-

ChemBK. (2024). FMOC-3-(2'-QUINOLYL)-D-ALANINE. Retrieved from [Link]

-

De Cremer, G., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Retrieved from [Link]

-

ACS Publications. (2020). Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Zhang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. Retrieved from [Link]

-

NIH. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Molecules. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Fmoc Test. Retrieved from [Link]

-

NIH. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]

-

OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

-

MDPI. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Fmoc-3-(2-quinolyl)-D-alanine. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Quinolyl)-DL-alanine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 3-(2-Quinolyl)-DL-alanine | C12H12N2O2 | CID 4587030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fmoc-3-(2-quinolyl)-D-alanine - Amerigo Scientific [amerigoscientific.com]

- 6. chembk.com [chembk.com]

- 7. chempep.com [chempep.com]

- 8. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 13. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. Making sure you're not a bot! [opus4.kobv.de]

- 20. A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Fmoc-3-(2-quinolyl)-DL-alanine: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-(2-quinolyl)-DL-alanine is a specialized amino acid derivative with significant potential in peptide synthesis and drug discovery, owing to the unique properties of the quinoline moiety. However, its successful application, particularly in Solid-Phase Peptide Synthesis (SPPS), is fundamentally dependent on its solubility characteristics in relevant solvent systems. Poor solubility can lead to significant challenges, including incomplete coupling reactions, peptide aggregation, and ultimately, low purity and yield of the target molecule.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Rather than presenting a simple data table, we offer a detailed methodological approach, empowering researchers to generate reliable, in-house solubility data under their specific experimental conditions. We will explore the theoretical physicochemical factors governing solubility and provide a robust, step-by-step protocol for equilibrium solubility determination via the saturation shake-flask method, coupled with HPLC-UV analysis.

Introduction: The Critical Role of Solubility in Synthesis and Discovery

The incorporation of non-canonical amino acids like Fmoc-3-(2-quinolyl)-DL-alanine is a key strategy for developing novel peptides with enhanced biological activity and stability. The quinoline group, a heterocyclic aromatic structure, is found in numerous pharmacologically active compounds and can impart unique conformational constraints and interaction potentials.[3][4] However, the very features that make this molecule attractive also define its physicochemical behavior.

The compound's structure is dominated by two large, hydrophobic moieties: the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the quinoline side chain.[5][6] While the Fmoc group is essential for the SPPS workflow, its hydrophobicity can negatively impact the solubility of the amino acid derivative.[5] This makes understanding its behavior in common SPPS solvents—such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO)—a prerequisite for successful synthesis.[][8][9] In drug discovery, solubility is a paramount parameter that influences everything from initial bioassays to formulation and bioavailability.[10][11]

This document serves as a practical guide to systematically evaluating the solubility of Fmoc-3-(2-quinolyl)-DL-alanine, ensuring that experimental design is built on a foundation of robust physical chemistry.

Theoretical Considerations: Predicting Solubility Behavior

A qualitative prediction of solubility can be derived from the compound's constituent parts:

-

Fmoc Group: This large, nonpolar group significantly increases the hydrophobicity of the amino acid. While Fmoc-protected amino acids are generally designed to be soluble in polar aprotic solvents like DMF, their solubility in less polar solvents (like Dichloromethane, DCM) or protic solvents (like water or alcohols) is expected to be low.[5][8]

-

Quinoline Side Chain: Quinoline itself is a weakly basic, aromatic heterocycle. It is sparingly soluble in cold water but dissolves readily in most organic solvents.[4][12] Its presence further contributes to the overall nonpolar character of the molecule.

-

DL-Alanine Backbone: The core amino acid provides a polar carboxyl group and an amide linkage, which can participate in hydrogen bonding. However, these features are largely overshadowed by the bulky, hydrophobic Fmoc and quinoline groups.

Hypothesis: Based on this analysis, Fmoc-3-(2-quinolyl)-DL-alanine is predicted to have the highest solubility in polar aprotic solvents capable of disrupting π-π stacking interactions and solvating the large aromatic systems. Its solubility in aqueous or highly polar protic solvents is expected to be negligible.

Experimental Determination of Equilibrium Solubility

To obtain reliable, quantitative data, the Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility.[10][13] This method measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with the solid compound.[14] Adherence to Good Laboratory Practices (GLP) is crucial for ensuring the accuracy and reproducibility of the results.[15][16][17]

Diagram: Workflow for Equilibrium Solubility Determination

Caption: Experimental workflow for the shake-flask solubility protocol.

Detailed Step-by-Step Protocol

A. Materials and Equipment:

-

Fmoc-3-(2-quinolyl)-DL-alanine (high purity, ≥98%)

-

Analytical-grade solvents (e.g., DMF, NMP, DMSO, DCM, Acetonitrile, Methanol, Water)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker/incubator

-

Benchtop centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.[18]

B. Procedure:

-

Preparation of Solutions:

-

Accurately weigh an amount of Fmoc-3-(2-quinolyl)-DL-alanine into a glass vial that is known to be in excess of its expected solubility (e.g., 20-50 mg). Prepare triplicate vials for each solvent to be tested.

-

Using a calibrated pipette, add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typical.[13] Key parameters like temperature and sedimentation time can strongly influence results.[15][16]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow for initial sedimentation.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess, undissolved solid.

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter appropriate for the solvent. This step is critical to remove any remaining microscopic particles.[14]

-

-

Quantification via HPLC-UV:

-

Standard Curve Preparation: Prepare a series of standard solutions of Fmoc-3-(2-quinolyl)-DL-alanine of known concentrations in the test solvent.

-

Sample Preparation: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Analysis: Inject the standards and the diluted sample onto the HPLC system. The Fmoc group has a strong UV absorbance around 266 nm, which is ideal for detection.[5]

-

Calculation: Determine the concentration of the diluted sample by comparing its peak area to the standard curve. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a structured table for clear comparison. This allows researchers to quickly identify the most suitable solvents for their specific application, whether it be for preparing concentrated stock solutions for SPPS or for formulation development.

Table 1: Template for Reporting Solubility of Fmoc-3-(2-quinolyl)-DL-alanine at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mM) | Observations |

| N,N-Dimethylformamide (DMF) | 6.4 | Experimental Value | Calculated Value | e.g., Clear solution |

| N-Methyl-2-pyrrolidone (NMP) | 6.5 | Experimental Value | Calculated Value | e.g., Clear solution |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Value | Calculated Value | e.g., May require sonication |

| Dichloromethane (DCM) | 3.1 | Experimental Value | Calculated Value | e.g., Sparingly soluble |

| Acetonitrile (ACN) | 5.8 | Experimental Value | Calculated Value | |

| Methanol (MeOH) | 5.1 | Experimental Value | Calculated Value | |

| Water | 10.2 | Experimental Value | Calculated Value | e.g., Practically insoluble |

Molecular Weight of Fmoc-3-(2-quinolyl)-DL-alanine: 438.48 g/mol

Diagram: Factors Influencing Solubility Measurement

Caption: Key factors influencing the accuracy of solubility data.

Conclusion

While specific public data on the solubility of Fmoc-3-(2-quinolyl)-DL-alanine is scarce, its chemical structure strongly suggests good solubility in polar aprotic solvents commonly used in peptide synthesis. This guide provides the necessary theoretical background and a detailed, field-proven experimental protocol to empower researchers to determine this critical parameter with high confidence. By systematically applying the saturation shake-flask method and adhering to good laboratory practices, scientists can generate the reliable data needed to optimize synthesis protocols, avoid costly failures due to precipitation, and accelerate their research and development efforts.